6-Hepten-2-one, 4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Hepten-2-one, 4-methyl-, can be synthesized through several methods:
Isomerization and Cracking: One method involves heating a reaction mixture containing 2,2,6-trimethyl-3,4-dihydropyran and 6-methyl-6-hepten-2-one in the presence of a strong acid or its ester at temperatures between 100°C to 300°C.
Reaction of Isoprene with Hydrogen Chloride: Another method involves reacting isoprene with hydrogen chloride to form isopentenyl chloride, which then reacts with acetone to produce 6-methyl-5-hepten-2-one.
Industrial Production Methods
The industrial production of 6-Hepten-2-one, 4-methyl-, typically involves the batch reaction process in a waterless system, ensuring high yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-Hepten-2-one, 4-methyl-, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like Grignard reagents (RMgX) are commonly employed.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ketones and alcohols.
Scientific Research Applications
6-Hepten-2-one, 4-methyl-, has diverse applications in scientific research:
Mechanism of Action
The mechanism by which 6-Hepten-2-one, 4-methyl-, exerts its effects involves its interaction with specific molecular targets and pathways:
Programmed Cell Death (PCD): In plants, it promotes programmed cell death during superficial scald development by activating PCD-related genes.
Odor Receptor Activation: In insects, it functions as a mosquito attractant by interacting with odor receptor genes.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-5-hepten-2-ol: A related alcohol with similar odor properties.
2-Methyl-2-hepten-6-one: Another ketone with similar structural features.
Uniqueness
6-Hepten-2-one, 4-methyl-, is unique due to its dual role as both a flavoring agent and a biological signaling molecule. Its ability to induce programmed cell death in plants and attract mosquitoes highlights its diverse functionality .
Properties
CAS No. |
35194-34-4 |
---|---|
Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
4-methylhept-6-en-2-one |
InChI |
InChI=1S/C8H14O/c1-4-5-7(2)6-8(3)9/h4,7H,1,5-6H2,2-3H3 |
InChI Key |
GLVMKHSOGXAZCS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC=C)CC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.